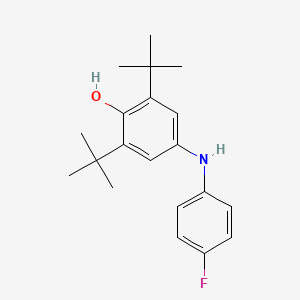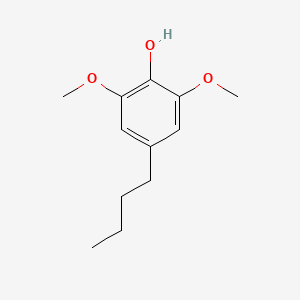
4-Butyl-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a butyl group at the 4-position and methoxy groups at the 2 and 6 positions on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tetrabutylammonium bromide can be used to enhance the reaction rate and yield. The use of microreactors has also been explored to optimize the synthesis process by providing precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to scavenge free radicals and reduce oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Butyl-2,6-dimethoxyphenol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and other free radicals, converting them into less reactive species. This antioxidant activity is mediated through pathways involving the reduction of oxidative stress and the stabilization of cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Similar in structure but with an allyl group instead of a butyl group.
2,6-Dimethoxyphenol: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
4-tert-Butyl-2,6-dimethylphenol: Contains tert-butyl and methyl groups, offering different steric and electronic properties
Uniqueness
4-Butyl-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
97678-78-9 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-butyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-9-7-10(14-2)12(13)11(8-9)15-3/h7-8,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
FLUCNFPMPXHPSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


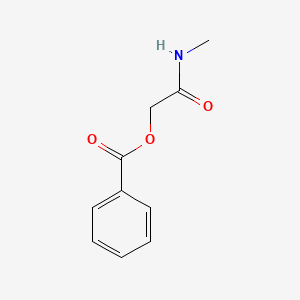
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
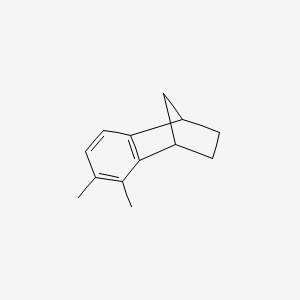
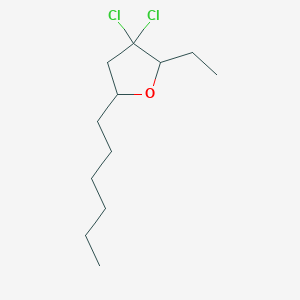
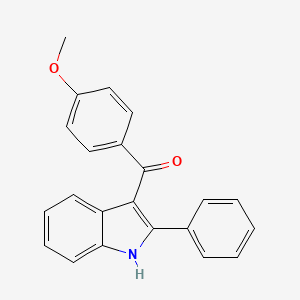

![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
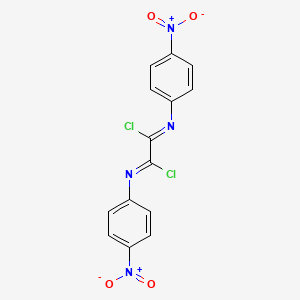
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
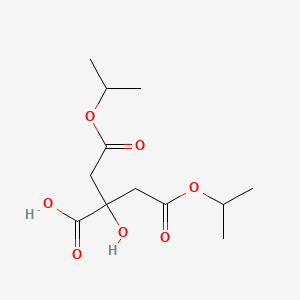
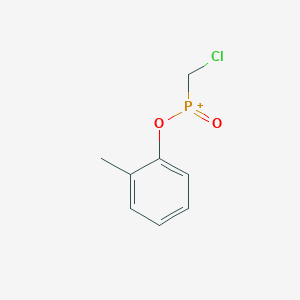

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
